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Abstract
Trichloroacetic acid (TCA), a halogenated carboxylic acid, is a vital reagent and intermediate

in various chemical and pharmaceutical applications. Its utility spans from its role as a

precipitant for macromolecules in biochemical assays to its use in organic synthesis and

dermatology. This technical guide provides a comprehensive overview of the primary industrial

methods for the synthesis of trichloroacetic acid, with a focus on the chlorination of acetic

acid and the oxidation of chloral hydrate. Detailed experimental protocols, quantitative data on

reaction parameters, and process workflows are presented to offer a thorough understanding of

these manufacturing processes.

Introduction
Trichloroacetic acid (C₂HCl₃O₂), also known as trichloroethanoic acid, is a strong carboxylic

acid where the three hydrogen atoms of the methyl group of acetic acid are substituted by

chlorine atoms.[1] This substitution significantly increases the acidity of the molecule. First

synthesized in 1839 by Jean-Baptiste Dumas, TCA is a colorless, crystalline solid that is highly

soluble in water.[1] Its primary industrial applications include its use as a chemical intermediate,
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a decalcifier, and a fixative in microscopy.[2] This guide delves into the core methodologies

employed for its large-scale production.

Industrial Synthesis Methods
The industrial production of trichloroacetic acid is dominated by two principal synthetic routes:

the direct chlorination of acetic acid and the oxidation of chloral hydrate.

Chlorination of Acetic Acid
The most prevalent industrial method for synthesizing trichloroacetic acid is the direct

chlorination of acetic acid (CH₃COOH) or its chlorinated derivatives like monochloroacetic acid

and dichloroacetic acid.[3][4] The reaction proceeds by substituting the alpha-hydrogen atoms

of acetic acid with chlorine.[1]

The overall reaction is as follows:

CH₃COOH + 3Cl₂ → CCl₃COOH + 3HCl

This process is typically carried out at elevated temperatures, generally between 140-160 °C.

[5] Various catalysts can be employed to enhance the reaction rate and yield.

The chlorination of acetic acid can be accelerated by the use of catalysts. Common catalysts

include:

Metal Salts: Iron and copper compounds are often used.[5] However, their presence can also

promote the decomposition of chloroacetic acids, especially towards the end of the reaction.

[3]

Phosphorus and Sulfur: Red phosphorus and sulfur, as well as their oxides and chlorides,

can act as catalysts.[6]

UV Light (Photochlorination): Initiating the reaction with UV light provides a cleaner, catalyst-

free method that can lead to high yields and purity.[7]

This protocol is based on a patented industrial process for the photochlorination of acetic acid.

[7]
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Materials:

Acetic Acid (glacial)

Chlorine gas

Photochlorination reactor equipped with a UV lamp (e.g., 20W blue light fluorescent tube)

Gas flow controllers

Temperature control system

Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography)

Procedure:

Charge the photochlorination reactor with a known quantity of glacial acetic acid.

Heat the reactor to the desired temperature, typically between 105-115 °C.[7]

Initiate the UV lamp to begin photoinitiation.

Continuously feed chlorine gas into the reactor at a controlled rate. The molar ratio of acetic

acid to total chlorine should be maintained between 1:3.0 and 1:3.2.[7]

The chlorine flow rate can be varied during the reaction, starting higher and decreasing as

the reaction progresses, for instance from 0.22 down to 0.03 mol/(h·mol acetic acid).[7]

Monitor the composition of the reaction mixture periodically by taking samples and analyzing

them.

Continue the chlorination until the concentration of trichloroacetic acid in the reaction

mixture reaches a desired level, typically above 99.5%.[7]

The resulting crude trichloroacetic acid can be purified further if necessary.

Oxidation of Chloral Hydrate
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An alternative industrial synthesis route involves the oxidation of chloral hydrate (C₂H₃Cl₃O₂).

[4] This method can produce high-purity trichloroacetic acid.

The overall reaction using nitric acid as the oxidant is:

C₂H₃Cl₃O₂ + [O] → CCl₃COOH + H₂O

Various oxidizing agents can be used for this conversion, with fuming nitric acid being a

common choice in laboratory-scale preparations.[8] On an industrial scale, other oxidants may

be employed.

This protocol describes a laboratory-scale synthesis which can be adapted for larger scales.[8]

Materials:

Chloral Hydrate

Fuming Nitric Acid (density = 1.5 g/mL)

Distillation apparatus

Heating mantle

Procedure:

In a distillation flask, melt 20 g of chloral hydrate.

Carefully add 13.3 mL of fuming nitric acid to the molten chloral hydrate.

Gently heat the mixture with a small flame to initiate the reaction. The evolution of red fumes

(primarily nitrogen tetroxide) indicates the start of the reaction.

The reaction is exothermic and should proceed without further heating. The reaction is

complete when the evolution of nitrous fumes ceases upon warming.

Purify the product by distillation.

Initially, excess nitric acid will distill below 123 °C.
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A mixture of trichloroacetic acid and nitric acid will pass over between 123 °C and 194

°C.

Nearly pure trichloroacetic acid will distill at 194-196 °C and solidify upon cooling.

The fraction collected between 123-190 °C can be treated with an additional 10 mL of fuming

nitric acid and redistilled to improve the yield.

Quantitative Data
The following tables summarize quantitative data from various synthesis methods.

Table 1: Synthesis of Trichloroacetic Acid via
Chlorination of Acetic Acid/Chloroacetic Acid Mother
Liquors
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Catalyst/
Method

Starting
Material

Temperat
ure (°C)

Reaction
Time
(hours)

Yield (%) Purity (%)
Referenc
e

Ferric

Chloride

Commercia

l mother

liquor¹

140 52 80.5 - [3]

None (after

removal of

metal

compound

s)

Commercia

l mother

liquor¹

140 320 98 97.5 [3]

Ferric

Chloride +

Sulfuric

Acid

Mixture of

acetic,

mono-, and

dichloroace

tic acids

140 107 92 - [3]

Photochlori

nation (UV

light)

Acetic Acid 105 - 98.7 99.48 [7]

Sulfur or

Acetic

Anhydride

Chloroaceti

c acid

mother

liquor

135-140 115-125 98 - [7]

¹ Commercial mother liquor composition: a mixture of acetic acid, monochloroacetic acid,

dichloroacetic acid, and trichloroacetic acid.

Table 2: Synthesis of Trichloroacetic Acid via Oxidation
of Chloral Hydrate
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Oxidizing
Agent

Starting
Material

Yield (%) Purity (%) Reference

Fuming Nitric

Acid
Chloral Hydrate

50-75 (based on

20g scale)

Nearly pure after

distillation
[8]

Sodium Chlorate Chloral Hydrate 67 Solid product [9]

Visualization of Processes
Diagram 1: Synthesis Pathways of Trichloroacetic Acid
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Caption: Primary industrial synthesis routes for trichloroacetic acid.

Diagram 2: Experimental Workflow for Industrial
Photochlorination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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